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Abstract
Furfenorex ((RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine) is a stimulant drug,

initially developed as an anorectic agent in the 1960s.[1][2] Its clinical use was discontinued

due to its significant potential for abuse, which stems from its metabolic conversion to

methamphetamine, a potent central nervous system stimulant.[1][2] This technical guide

provides an in-depth analysis of Furfenorex's role as a prodrug, focusing on its metabolic

pathways, the enzymology of its biotransformation, and the quantitative aspects of its

conversion. Detailed experimental protocols for studying its metabolism and analytical

detection are provided to support further research in pharmacology, toxicology, and drug

development.

Chemical and Physical Properties
Furfenorex, also known as furfurylmethylamphetamine, is a synthetic derivative of

amphetamine.[1] Its chemical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

(RS)-N-(furan-2-ylmethyl)-N-

methyl-1-phenylpropan-2-

amine

[1][3]

Common Names
Furfenorex, Frugalan,

Furfurylmethylamphetamine
[1][2][3]

Molecular Formula C₁₅H₁₉NO [1][4][5]

Molar Mass 229.32 g·mol⁻¹ [1][4][6]

CAS Number 3776-93-0 [1]

Stereochemistry Racemic [6]

Metabolic Biotransformation of Furfenorex
Furfenorex is a classic example of a prodrug, a pharmacologically inactive compound that is

converted into an active drug through metabolic processes in the body.[7] Studies in both rats

and humans have elucidated the primary metabolic pathways.

Metabolic Pathways
The metabolism of Furfenorex proceeds via several routes, with notable differences between

in vivo and in vitro findings. The primary pathway of interest from a pharmacological and

toxicological standpoint is its conversion to methamphetamine.

In Vivo Metabolism: Following oral administration in both rats and humans, Furfenorex is

extensively metabolized, with only trace amounts of the parent drug being excreted.[4][8]

The major metabolic pathway in vivo does not lead to psychoactive compounds but rather to

an acidic metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[4][8]

However, a minor but critically important pathway is N-defurfurylation, which cleaves the

furfuryl group to yield methamphetamine.[4][8] Subsequent N-demethylation of

methamphetamine produces amphetamine. These, along with their hydroxylated derivatives,

are found as minor metabolites in urine.[4][8]
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In Vitro Metabolism: Studies using rat liver microsomes show two major metabolic routes: N-

defurfurylation to produce methamphetamine and N-demethylation to produce 1-phenyl-2-

(N-furfurylamino)propane (furfurylamphetamine).[8] Interestingly, the major in vivo acidic

metabolite was not detected in these in vitro microsomal incubations, suggesting other

metabolic processes or compartments are involved in its formation in a whole organism.[8]

The metabolic conversion pathways are illustrated in the diagram below.

Furfenorex

Methamphetamine
(Active Metabolite)

 N-Defurfurylation
(Minor In Vivo, Major In Vitro)

CYP450

Furfurylamphetamine

 N-Demethylation
(Major In Vitro)

1-phenyl-2-(N-methyl-N-gamma-
valerolactonylamino)propane

(Major In Vivo Metabolite)

 Oxidation/Rearrangement
(Major In Vivo)

Amphetamine

 N-Demethylation
CYP2D6

Hydroxylated
Metabolites

 Hydroxylation

 Hydroxylation
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Caption: Metabolic pathways of Furfenorex.

Enzymology
The biotransformation of Furfenorex is primarily mediated by the cytochrome P450 (CYP)

superfamily of enzymes, which are abundant in the liver.[8][9][10]

In vitro experiments have demonstrated that the N-defurfurylation and N-demethylation

reactions are catalyzed by rat liver microsomes, require NADPH and molecular oxygen, and

are inhibited by known CYP inhibitors such as SKF 525-A and carbon monoxide.[8]

These reactions were enhanced by pretreatment of rats with phenobarbital, a known inducer

of CYP enzymes, but not by 3-methylcholanthrene. This evidence suggests that the

metabolism is mediated by cytochrome P-450 and not cytochrome P-448.[8]

While the specific human CYP isoforms responsible for Furfenorex metabolism have not

been definitively identified, the metabolism of its active metabolite, methamphetamine, is

known to be mediated in part by CYP2D6.[11] Given the structural similarities, it is highly

probable that isoforms from the CYP2 and CYP3 families are involved in the initial

metabolism of Furfenorex.[12][13]

Quantitative Pharmacokinetics
Quantitative data on Furfenorex metabolism is limited, particularly in humans. The available

data from studies in both rats and humans are summarized below.

Table 1: Quantitative Metabolism of Furfenorex in Humans
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Parameter Value Details Reference

Route of

Administration
Oral Healthy volunteers [4]

Total Excreted

Metabolites
31 - 46% of dose

Identified in urine over

3 days
[4]

Major Metabolite

1-phenyl-2-(N-methyl-

N-gamma-

valerolactonylamino)p

ropane

Qualitatively identified [4]

Minor Metabolites

Methamphetamine,

Amphetamine,

Hydroxylated

Metabolites

Qualitatively identified [4]

Table 2: Quantitative Metabolism of Furfenorex in Rats

Parameter Value Details Reference

Route of

Administration
Oral - [8]

Total Excreted

Metabolites
~20% of dose

Identified in urine over

2 days
[8]

Major Metabolite

1-phenyl-2-(N-methyl-

N-gamma-

valerolactonylamino)p

ropane

Qualitatively identified [8]

Minor Metabolites

Methamphetamine,

Amphetamine,

Hydroxylated

Metabolites

Qualitatively identified [8]

Experimental Protocols
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For researchers investigating Furfenorex or similar prodrugs, standardized protocols are

essential. Below are detailed methodologies for key experiments.

Protocol: In Vitro Metabolism using Human Liver
Microsomes
This protocol is designed to determine the metabolic stability and identify the primary

metabolites of Furfenorex.

Objective: To characterize the phase I metabolic profile of Furfenorex.

Materials:

Furfenorex

Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)

0.1 M Phosphate Buffer (pH 7.4)

NADPH regenerating system (e.g., 20 mM NADPH stock solution)

Acetonitrile (ACN) or other organic solvent (for reaction termination)

Incubator/shaking water bath set to 37°C

Centrifuge

LC-MS/MS system for analysis

Procedure:

Reagent Preparation:

Thaw pooled HLMs on ice immediately before use.

Dilute HLMs in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL in the

incubation mixture.[14]
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Prepare a stock solution of Furfenorex in a suitable solvent (e.g., DMSO, ensuring the

final solvent concentration in the incubation is <0.2%).[2] The final substrate concentration

is typically 1 µM for stability studies.[15]

Prepare the 20 mM NADPH solution in phosphate buffer.

Incubation:

Prepare incubation tubes in triplicate for each time point (e.g., 0, 5, 15, 30, 60 minutes).

To each tube, add the phosphate buffer, the HLM solution, and the Furfenorex stock

solution.

Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation to allow the substrate

to equilibrate with the enzymes.[15]

Reaction Initiation and Termination:

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[16] The 0-

minute time point is terminated immediately before adding NADPH.

Incubate the samples at 37°C with gentle agitation.

At each designated time point, terminate the reaction by adding 2 volumes of ice-cold

acetonitrile. This precipitates the microsomal proteins.[16]

Sample Processing:

Vortex the terminated samples thoroughly.

Centrifuge the samples at >3000 rpm for 10 minutes to pellet the precipitated protein.

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

Analysis:

Analyze the supernatant using a validated LC-MS/MS method to quantify the

disappearance of the parent compound (Furfenorex) and the appearance of metabolites
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(methamphetamine, furfurylamphetamine, etc.).

Controls:

No NADPH control: Incubate Furfenorex with HLMs for the longest time point without

adding NADPH to check for non-enzymatic degradation.[16]

Heat-inactivated microsomes: Use HLMs that have been pre-heated to inactivate enzymes

to ensure observed metabolism is enzyme-mediated.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b078034?utm_src=pdf-body
https://www.thermofisher.com/kr/ko/home/references/protocols/drug-discovery/adme-tox-protocols/microsomes-protocol.html
https://www.thermofisher.com/kr/ko/home/references/protocols/drug-discovery/adme-tox-protocols/microsomes-protocol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reagent Preparation
(Microsomes, Buffer, Furfenorex, NADPH)

2. Pre-incubation
(Mix Microsomes, Buffer, Furfenorex)

Equilibrate at 37°C for 5 min

3. Reaction Initiation
Add NADPH to start reaction

4. Incubation
Incubate at 37°C for specified time points

(e.g., 0, 5, 15, 30, 60 min)

5. Reaction Termination
Add ice-cold acetonitrile

6. Sample Processing
Vortex and centrifuge to pellet protein

7. Analysis
Analyze supernatant by LC-MS/MS

Click to download full resolution via product page

Caption: Workflow for an in vitro metabolism study.

Protocol: Analytical Detection in Urine by LC-MS/MS
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This protocol outlines a method for the simultaneous detection and quantification of

Furfenorex and its key metabolite, methamphetamine, in urine samples.

Objective: To confirm and quantify the presence of Furfenorex and methamphetamine in a

urine matrix.

Procedure:

Sample Preparation (Solid Phase Extraction - SPE):

Acidify 1 mL of urine sample to pH 3-4.

Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with

methanol and then water.

Load the acidified urine sample onto the cartridge.

Wash the cartridge with water, followed by a methanol/water solution to remove

interferences.

Elute the analytes using a basic organic solvent (e.g., 10% ammonium hydroxide in

acetonitrile).[7]

Chromatography:

System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Column: C18 reverse-phase column.

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium

formate) and an organic solvent (e.g., methanol or acetonitrile).

Flow Rate: Optimized for column dimensions (e.g., 0.4 mL/min).

Mass Spectrometry:

Ionization: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for

Furfenorex, methamphetamine, and a suitable deuterated internal standard (e.g.,

methamphetamine-d11).[1]

Example transition for Methamphetamine: m/z 150 -> 119.

Validation: The method should be fully validated for linearity, limit of detection (LOD), limit

of quantification (LOQ), precision, accuracy, and matrix effects according to regulatory

guidelines.[1]

Toxicological and Forensic Implications
The metabolism of Furfenorex to methamphetamine is the primary reason for its withdrawal

from the market and its classification as a prohibited substance by organizations such as the

World Anti-Doping Agency (WADA).[1][12]

Abuse Potential: As a prodrug, Furfenorex can be abused to achieve the stimulant effects of

methamphetamine.

Drug Testing: Forensic and anti-doping laboratories must consider that a positive

methamphetamine test could result from the use of a precursor drug like Furfenorex.[5][17]

Analytical methods should ideally be able to detect both the parent compound (if present)

and its specific metabolites, in addition to methamphetamine, to help determine the origin of

the substance.[17]

Conclusion
Furfenorex serves as a significant case study in prodrug pharmacology and toxicology. Its

efficient metabolic conversion to the highly abused stimulant methamphetamine underscores

the critical need for comprehensive metabolic profiling during the drug development process.

The data and protocols presented in this guide offer a framework for researchers to investigate

the complex biotransformation of Furfenorex and other N-substituted amphetamine

derivatives, aiding in the fields of drug metabolism, forensic science, and the development of

safer therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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